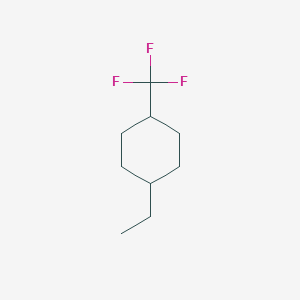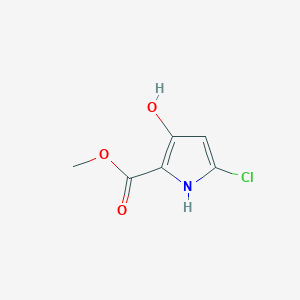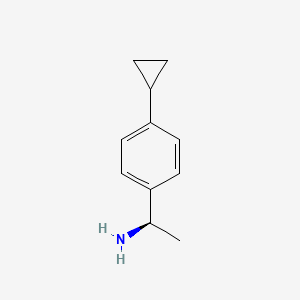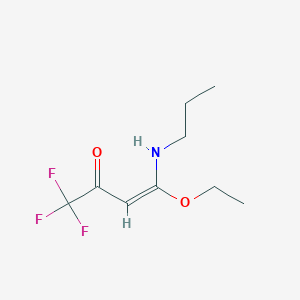
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a propylamino group, and a trifluoromethyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, propylamino, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy, propylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a methylamino group instead of a propylamino group.
(E)-4-Ethoxy-4-ethylamino-1,1,1-trifluorobut-3-en-2-one: Contains an ethylamino group instead of a propylamino group.
Uniqueness
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C9H14F3NO2 |
|---|---|
Peso molecular |
225.21 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-(propylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO2/c1-3-5-13-8(15-4-2)6-7(14)9(10,11)12/h6,13H,3-5H2,1-2H3/b8-6+ |
Clave InChI |
XNLUWFUVXUFAFN-SOFGYWHQSA-N |
SMILES isomérico |
CCCN/C(=C\C(=O)C(F)(F)F)/OCC |
SMILES canónico |
CCCNC(=CC(=O)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


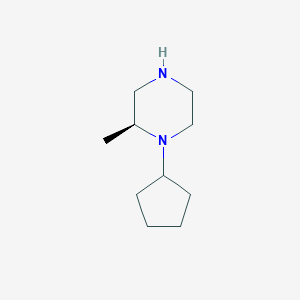
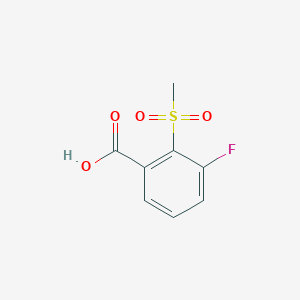
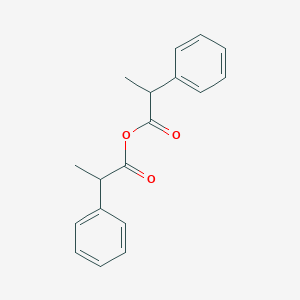
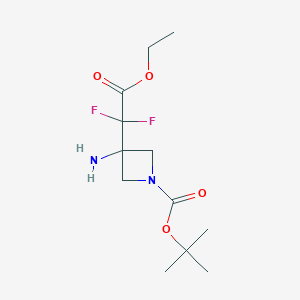

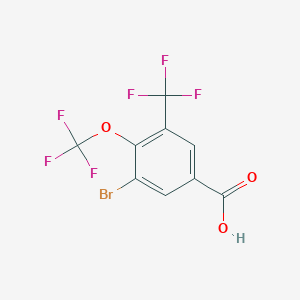


![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
